Fmoc-D-cys(tbu)-OH Fmoc-D-cys(tbu)-OH Fmoc-d-cys(tbu)-oh

Brand Name: Vulcanchem
CAS No.: 131766-22-8
VCID: VC21540872
InChI: InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
SMILES: CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4S
Molecular Weight: 399.5 g/mol

Fmoc-D-cys(tbu)-OH

CAS No.: 131766-22-8

VCID: VC21540872

Molecular Formula: C22H25NO4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-cys(tbu)-OH - 131766-22-8

Description

Fmoc-D-cys(tBu)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-D-cysteine, is a chemical compound used in peptide synthesis. It is a protected form of D-cysteine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by the tert-butyl (tBu) group. This compound is crucial in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptides.

Synthesis and Applications

Fmoc-D-cys(tBu)-OH is used in the synthesis of peptides containing cysteine residues. The Fmoc group is easily removable under mild basic conditions, typically using piperidine in DMF, allowing for the sequential addition of amino acids during peptide synthesis . The tert-butyl group protecting the thiol of cysteine can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is commonly used in the final stages of peptide synthesis to cleave the peptide from the resin and deprotect the side chains .

Research Findings

Recent studies have focused on optimizing the conditions for peptide synthesis involving cysteine residues. The choice of protecting groups for cysteine is critical to minimize side reactions and ensure high purity of the final peptide product. While Fmoc-Cys(tBu)-OH is commonly used for L-cysteine, its D-form counterpart, Fmoc-D-cys(tBu)-OH, is less frequently discussed but equally important for synthesizing peptides with specific stereochemistry .

Safety and Handling

Fmoc-D-cys(tBu)-OH is classified as an irritant and should be handled with caution. It is recommended to store it in a cool, dry place away from incompatible substances. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

CAS No. 131766-22-8
Product Name Fmoc-D-cys(tbu)-OH
Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
IUPAC Name (2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Standard InChIKey IXAYZHCPEYTWHW-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms 131766-22-8;FMOC-D-CYS(TBU)-OH;FMOC-S-TERT-BUTYL-D-CYSTEINE;D-Cysteine,S-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;Fmoc-S-t-butyl-D-cysteine;Fmoc-(S)-tert-butyl-D-Cys;Fmoc-S-tert.butyl-D-cysteine;SCHEMBL1491454;CTK4B7499;IXAYZHCPEYTWHW-LJQANCHMSA-N;ZINC1576231;AKOS015837435;AM81674;RTR-004364;AC-19293;AK170018;KB-52157;AB0108160;AB1006959;TR-004364;FT-0643157;Z-0033;A806311;I14-26587;(2S)-3-(tert-butylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
PubChem Compound 6992526
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator